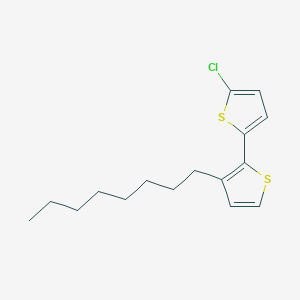

2,2'-Bithiophene, 5'-chloro-3-octyl-

Description

Significance of Oligothiophenes and Polythiophenes in Organic Electronics

Oligothiophenes and their polymeric counterparts, polythiophenes, are cornerstone materials in organic electronics. nih.gov Their molecular structures are characterized by a backbone of conjugated thiophene (B33073) rings, which facilitates the delocalization of π-electrons. This electronic structure imparts semiconducting properties, allowing these materials to transport charge carriers (holes or electrons) when integrated into electronic devices. Consequently, they are integral components in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Oligothiophenes, being well-defined, shorter-chain systems, are particularly valuable as models for establishing clear structure-property relationships that can be extrapolated to their high-molecular-weight polymer analogs. nih.govacs.org

Role of Structural Modifications in Bithiophene Derivatives

The electronic and physical properties of bithiophene-based materials are not static; they can be precisely tuned through chemical synthesis. nih.gov Modifying the core bithiophene structure with various functional groups is a fundamental strategy to control characteristics such as energy levels (HOMO/LUMO), charge carrier mobility, and light absorption. acs.orgacs.org Researchers can alter the conjugation length or introduce electron-donating or electron-accepting moieties to manipulate the material's performance in a device. acs.org This adaptability makes bithiophene derivatives a highly adaptable platform for exploring new synthetic, morphological, and electronic relationships in organic semiconductors. nih.govacs.org

Overview of Halogenation Strategies in Conjugated Systems

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the conjugated backbone, is a powerful and widely used strategy for modulating the properties of organic semiconductors. researchgate.netrsc.org Halogen atoms influence the electronic landscape of a molecule through their inductive and resonance effects. Specifically, the high electronegativity of halogens can lower the molecule's energy levels. researchgate.net This tuning is critical for optimizing the alignment of energy levels between different materials in a device, such as in the donor-acceptor interface of an organic solar cell. Furthermore, halogenation can impact intermolecular interactions, with chlorine, in particular, being noted for its ability to induce better molecular crystallinity, which often leads to improved charge transport. researchgate.net

Contextualizing 2,2'-Bithiophene (B32781), 5'-chloro-3-octyl- within Contemporary Research

The compound 2,2'-Bithiophene, 5'-chloro-3-octyl- represents a convergence of the design principles outlined above. It is a molecule engineered to balance electronic function with processability. Its structure features:

A 2,2'-bithiophene core , providing the fundamental conjugated system for semiconducting behavior.

An octyl side chain at the 3-position, intended to ensure good solubility for solution processing and to influence the solid-state packing.

A chloro substituent at the 5'-position, strategically placed to modulate the electronic energy levels and potentially enhance intermolecular ordering through specific interactions.

This molecule serves as an excellent example of a building block designed for constructing more complex, high-performance organic semiconducting polymers and small molecules for advanced materials research.

Interactive Data Tables

Below are tables summarizing the properties and effects discussed in the article.

Table 1: Physical and Chemical Properties of the 2,2'-Bithiophene Core

This table details the basic properties of the parent compound, 2,2'-bithiophene.

| Property | Value | Reference |

| Chemical Formula | C₈H₆S₂ | wikipedia.orgnih.gov |

| Molar Mass | 166.26 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless crystals | wikipedia.org |

| Melting Point | 31.1 °C | wikipedia.org |

| CAS Number | 492-97-7 | wikipedia.org |

| Molecular Geometry | The two thiophene rings are coplanar. | wikipedia.org |

Table 2: General Influence of Alkyl Chain Length on Conjugated Polymer Properties

This table illustrates the typical trends observed when varying the length of alkyl side chains on conjugated polymers.

| Property | Shorter Alkyl Chains | Longer Alkyl Chains | Reference |

| Solubility | Lower | Higher | researchgate.netrsc.org |

| π–π Stacking | Often closer/tighter | Can be less dense | rsc.org |

| Film Morphology | Tends to favor "edge-on" orientation | Tends to induce "face-on" orientation | rsc.org |

| Crystallinity | Can promote higher crystallinity | May reduce crystallinity if very long/bulky | researchgate.net |

Table 3: General Effects of Halogenation on Thiophene-Based Materials

This table outlines the common consequences of introducing halogen atoms to a conjugated system.

| Property Affected | Effect of Halogenation (e.g., F, Cl) | Reference |

| Energy Levels (HOMO/LUMO) | Lowers energy levels due to inductive effect | researchgate.net |

| Molecular Crystallinity | Can be enhanced, leading to better charge transport | researchgate.net |

| Intermolecular Interactions | Introduces potential for halogen bonding | vulcanchem.com |

| Absorption Spectrum | Can be red-shifted or blue-shifted depending on position and context | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

655241-71-7 |

|---|---|

Molecular Formula |

C16H21ClS2 |

Molecular Weight |

312.9 g/mol |

IUPAC Name |

2-chloro-5-(3-octylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3 |

InChI Key |

VUSFVJMQKGXGJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bithiophene, 5 Chloro 3 Octyl and Its Derivatives

Precursor Synthesis and Functionalization of Bithiophene Core

The initial phase in the synthesis of complex bithiophene derivatives involves the careful preparation and functionalization of the bithiophene or individual thiophene (B33073) units. This requires a deep understanding of the reactivity of the thiophene ring and the directing effects of existing substituents.

Regioselective Substitution Approaches

Achieving the desired substitution pattern on the bithiophene core is paramount. Regioselective functionalization allows for the specific placement of substituents, which in turn dictates the final properties of the molecule. Methods for regioselective C-H functionalization of thiophenes have been developed, sometimes employing directing groups that can be switched on or off, for instance, through changes in pH, to guide the reaction to a specific carbon atom. nih.govacs.org This level of control is essential for creating complex, multi-substituted thiophene and bithiophene structures. The ability to selectively functionalize specific positions on the heterocyclic ring system is a powerful tool for generating diverse derivatives. nih.govrsc.org

Halogenation Techniques for Bithiophene Derivatives

Halogenation, particularly chlorination and bromination, is a key step in the synthesis of many bithiophene derivatives, as the halogen atom can serve as a handle for subsequent cross-coupling reactions. nih.govgoogle.com Various reagents can be employed for the halogenation of thiophenes. For instance, N-bromosuccinimide (NBS) in a solvent mixture like glacial acetic acid and chloroform (B151607) can be used for bromination. google.com For chlorination, reagents such as sulfuryl chloride or benzyltrimethylammonium (B79724) tetrachloroiodate (BTMA ICl4) have been utilized. oup.comacs.org The choice of halogenating agent and reaction conditions can influence the degree and position of halogenation. For example, the reaction of 3-methylthiophene (B123197) with BTMA ICl4 can lead to trichlorination. oup.com The synthesis of 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) can be achieved through the bromination of 2,2'-bithiophene (B32781). nih.gov

Table 1: Examples of Halogenation Reactions on Thiophene Derivatives

| Starting Material | Halogenating Agent | Product | Reference |

| 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | 5-bromo-2,2'-bithiophene | google.com |

| 3-Methylthiophene | BTMA ICl4 | 3-Methyl-2,4,5-trichlorothiophene | oup.com |

| 2,2'-Bithiophene | Bromine | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | nih.gov |

| Thiophene | BTMA Br3 / ZnCl2 | 2,5-Dibromothiophene | oup.com |

Introduction of Octyl Side Chains

The introduction of alkyl side chains, such as an octyl group, is a common strategy to improve the solubility of conjugated polymers and small molecules, which is crucial for solution-based processing. One common method to introduce an octyl chain at the 3-position of a thiophene ring is through a Kumada or Negishi cross-coupling reaction. This typically involves the reaction of a 3-halothiophene with an octyl Grignard reagent (for Kumada coupling) or an octylzinc reagent (for Negishi coupling) in the presence of a nickel or palladium catalyst. rsc.org The synthesis of 3-substituted polythiophenes with alkyl chains has been a significant area of research to produce soluble and processable conducting polymers. rsc.org

Cross-Coupling Reactions for Bithiophene Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for constructing the bi-aryl linkage in 2,2'-bithiophenes. The Stille and Suzuki-Miyaura coupling reactions are two of the most widely used methods for this purpose.

Stille Coupling Protocols for Bithiophene Synthesis

The Stille coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com This reaction is highly versatile and tolerant of a wide range of functional groups. organic-chemistry.org For the synthesis of bithiophenes, a thienylstannane can be coupled with a halothiophene. For instance, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) is a common monomer used in Stille polymerization to create conjugated polymers. ossila.com The catalytic cycle of the Stille reaction generally involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Key Features of Stille Coupling for Bithiophene Synthesis

| Feature | Description | Reference |

| Reactants | Organostannane (e.g., thienylstannane) and an organic halide (e.g., halothiophene) | wikipedia.orglibretexts.org |

| Catalyst | Palladium(0) complexes, such as Pd(PPh3)4 or generated in situ from Pd(II) precursors. | numberanalytics.com |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. | wikipedia.org |

| Advantages | High tolerance for various functional groups. | wiley-vch.de |

| Disadvantages | Toxicity of organotin compounds. | organic-chemistry.org |

Suzuki-Miyaura Coupling in Bithiophene Derivatization

The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, which couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. rsc.orgmdpi.com It has become a preferred method in many applications due to the low toxicity of the boron-containing reagents. organic-chemistry.org This reaction is widely used for the synthesis of biaryls, including bithiophenes. mdpi.comnih.gov For instance, 2-thiopheneboronic acid can be coupled with a halothiophene to form a 2,2'-bithiophene. nih.gov The efficiency of Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent system. rsc.orgacs.org Thiophene-containing bulky phosphine (B1218219) ligands have been developed to improve the efficiency of Suzuki-Miyaura cross-coupling reactions for synthesizing thiophene-containing polymers. researchgate.net

Table 3: Typical Components in a Suzuki-Miyaura Reaction for Bithiophene Synthesis

| Component | Example | Role | Reference |

| Boron Reagent | Thiophene-2-boronic acid, Thiophene boronic acid pinacol (B44631) ester | Nucleophilic partner | nih.govrsc.org |

| Halide/Triflate | 2-Bromothiophene, 2,5-Dibromothiophene | Electrophilic partner | rsc.orgnih.gov |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Facilitates the C-C bond formation | google.commdpi.com |

| Base | K3PO4, Na2CO3 | Activates the organoboron compound | google.comrsc.orgmdpi.com |

| Solvent | Toluene, DMF, Aqueous n-butanol | Reaction medium | rsc.orgacs.org |

Direct Arylation Methods for Chlorinated Thiophenes

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, including substituted bithiophenes. This approach avoids the need for pre-functionalization of one of the coupling partners with an organometallic reagent, thus reducing the number of synthetic steps and the generation of metallic waste.

In the context of synthesizing chlorinated thiophene derivatives, direct arylation offers a route to selectively form C-C bonds at specific positions on the thiophene ring. For instance, the palladium-catalyzed direct arylation of 3-substituted thiophenes can proceed with high regioselectivity at the C5 position. A plausible route to a precursor of the target molecule could involve the direct arylation of 3-octylthiophene (B1296729) with a suitable chlorinated thiophene, such as 2,5-dichlorothiophene. The regioselectivity of such reactions is often directed by the steric and electronic nature of the substituents and can be fine-tuned by the choice of catalyst, ligand, and reaction conditions.

Research into the direct arylation polycondensation (DArP) of chlorinated thiophene derivatives has demonstrated that chlorination can enable efficient polymerization, leading to high-mobility conjugated polymers. researchgate.net This highlights the utility of chlorinated thiophenes as reactive monomers in direct arylation processes. While often used for polymer synthesis, the underlying principles can be applied to the synthesis of discrete monomers like 2,2'-Bithiophene, 5'-chloro-3-octyl-.

Table 1: Exemplary Conditions for Direct Arylation of Thiophenes

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | 75-90 | unimore.it |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 80-95 | rsc.org |

| Pd-PEPPSI-SIPr | TMPMgCl·LiCl | THF | 60 | 71-92 | mdpi.com |

Note: This table presents a summary of typical conditions for direct arylation reactions involving thiophene derivatives, which could be adapted for the synthesis of 2,2'-Bithiophene, 5'-chloro-3-octyl-.

Multi-Component Reactions and Sequential Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. While less common for the direct synthesis of pre-functionalized bithiophenes, MCRs are instrumental in the construction of highly substituted thiophene rings, which can then be used in subsequent cross-coupling reactions. For example, the Gewald reaction, a well-known MCR, can produce polysubstituted thiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.

More commonly, the synthesis of asymmetrically substituted bithiophenes like 2,2'-Bithiophene, 5'-chloro-3-octyl- relies on sequential, one-pot, or multi-step cross-coupling strategies. Stille and Suzuki-Miyaura coupling reactions are the most prominent methods. unimore.itnih.gov

A typical sequential synthesis for the target molecule could involve:

Synthesis of Precursors: Preparation of 3-octyl-2-bromothiophene and 5-chloro-2-(tributylstannyl)thiophene (for Stille coupling) or 5-chloro-2-thienylboronic acid (for Suzuki coupling).

Cross-Coupling: Palladium-catalyzed cross-coupling of the two precursors to form the desired C-C bond between the thiophene rings.

The Stille coupling, in particular, is known for its tolerance to a wide range of functional groups and has been extensively used in the synthesis of complex organic materials. orgsyn.org

Controlled Synthesis of Isomers and Regioisomers

The control of regiochemistry is paramount in the synthesis of substituted bithiophenes, as the position of the substituents dramatically influences the material's properties. In the case of 2,2'-Bithiophene, 5'-chloro-3-octyl-, the desired connectivity is a "head-to-tail" arrangement of the substituted thiophene units.

Achieving high regioselectivity in cross-coupling reactions depends on the careful selection of starting materials and reaction conditions. For example, in a Suzuki coupling, the reaction between a 2-bromo-3-alkylthiophene and a 5-substituted-2-thienylboronic acid will exclusively yield the 3,5'-disubstituted-2,2'-bithiophene isomer.

Direct C-H arylation can also be highly regioselective. The arylation of 3-substituted thiophenes with aryl halides in the presence of a palladium catalyst often occurs preferentially at the more accessible and electronically activated C5 position. However, the potential for C2 arylation or diarylation exists, and conditions must be optimized to favor the desired isomer. nih.gov The study of regioisomerism in alkyl-substituted bithiophene comonomers has shown that different side-chain placements (e.g., head-to-head vs. tail-to-tail) significantly impact the electronic structure and charge transport properties of the resulting polymers. rsc.org

A notable example from the literature that approaches the target molecule is the Ullmann-type coupling of 5′-chloro-5-iodo-3-octyl-2,2′-bithiophene to form a corresponding tetramer, which proceeds with high yield. thieme-connect.de This demonstrates that the C-I bond can be selectively activated over the C-Cl bond, a key principle in achieving regiocontrolled synthesis.

Purification and Isolation Techniques for Functionalized Bithiophene Monomers

The purification of functionalized bithiophene monomers is a critical step to ensure high purity, which is essential for their use in electronic devices. The reaction mixtures from the synthetic steps often contain unreacted starting materials, homocoupled byproducts, and regioisomers, which must be removed.

Chromatographic methods are the most common techniques for the purification of these compounds.

Column Chromatography: Silica gel column chromatography is widely used for the initial purification of the crude product. A solvent system of increasing polarity, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane, is typically employed to separate the components based on their polarity. rsc.org

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or for separating closely related isomers, preparative TLC can be an effective technique.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for separating positional isomers and achieving very high purity. Chiral HPLC has also been employed for the separation of specific isomers. orgsyn.org

Crystallization is another important purification technique. If the desired product is a solid, recrystallization from a suitable solvent or solvent mixture can effectively remove impurities, often yielding highly pure crystalline material.

Table 2: Common Purification Techniques for Substituted Bithiophenes

| Technique | Stationary Phase / Column | Mobile Phase / Solvent | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Hexane/Dichloromethane | General purification, removal of major impurities. |

| Preparative TLC | Silica Gel | Cyclohexane/Ethyl Acetate | Small-scale purification, separation of close-spotting compounds. |

| HPLC | C18 (Reversed-Phase) | Methanol/Water, Acetonitrile/Water | High-purity separation, isomer separation. |

| Crystallization | - | Ethanol, Hexane, Toluene | Final purification of solid products. |

Polymerization and Copolymerization Strategies Involving 2,2 Bithiophene, 5 Chloro 3 Octyl

Design Principles for Conjugated Polymers Incorporating 2,2'-Bithiophene (B32781), 5'-chloro-3-octyl- Monomers

The design of conjugated polymers using monomers like 2,2'-bithiophene, 5'-chloro-3-octyl- is guided by several key principles aimed at optimizing the final material's performance for electronic applications. The specific functional groups on the bithiophene core play distinct roles:

Solubility and Processability : The 3-octyl side chain is primarily incorporated to enhance the solubility of the resulting polymer in common organic solvents. Long alkyl chains prevent the rigid polymer backbones from aggregating too strongly, making them processable from solution for the fabrication of thin films. psu.edu

Electronic Properties Tuning : The 5'-chloro substituent, being an electron-withdrawing group, lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can improve the polymer's stability against oxidation in air and can be used to fine-tune the energy levels for better charge injection or for creating a suitable band alignment in donor-acceptor copolymer systems. thieme-connect.de

Backbone Geometry and Morphology : The placement and nature of side chains influence the planarity of the polymer backbone. A more planar backbone generally leads to a smaller bandgap and higher charge carrier mobility due to enhanced π-π stacking between polymer chains in the solid state. The regioregularity of the polymer, meaning the consistent head-to-tail arrangement of monomer units, is crucial for achieving the ordered packing necessary for high performance. psu.edu

Reactivity in Polymerization : The chloro- and octyl- groups influence the reactivity of the monomer in polymerization reactions. For instance, in direct arylation polycondensation, these substituents affect the acidity and accessibility of the C-H bonds at the reactive positions (typically the 5- and 5'- positions of the bithiophene unit), guiding the regioselectivity of the coupling. nii.ac.jp

Polymerization Techniques for Bithiophene-Based Systems

Several polymerization techniques can be employed to synthesize polymers from bithiophene-based monomers. The choice of method depends on the desired polymer structure, molecular weight, and purity.

Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for synthesizing well-defined conjugated polymers.

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For polymerizing a monomer like 2,2'-bithiophene, 5'-chloro-3-octyl-, it would first need to be converted into a distannylated derivative, for example, by reacting it with tributyltin chloride. This stannylated monomer can then be copolymerized with a dibromo- or diiodo-aromatic comonomer.

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Key advantages include tolerance to a wide variety of functional groups and generally high yields. A significant drawback is the toxicity of the organotin compounds and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to device performance. organic-chemistry.org

Table 1: Example Conditions for Stille Coupling Polymerization of Bithiophene Derivatives

| Monomer 1 | Monomer 2 | Catalyst | Solvent | Polymer Yield | Reference |

|---|---|---|---|---|---|

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) | 4,7-dibromo-5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] nii.ac.jprsc.orgrsc.orgthiadiazole | Pd(PPh₃)₄ | Toluene | High | thieme-connect.de |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo nii.ac.jporganic-chemistry.orgphenanthroline-1,3,6,8-(2H,7H)-tetrone | Pd(PPh₃)₄ | Chlorobenzene | Not Specified | ossila.com |

Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille or Suzuki polymerization. nii.ac.jp This method creates C-C bonds by directly coupling a C-H bond with a C-halide bond, avoiding the need to pre-functionalize the monomer with organometallic groups (like organotins or organoborons). nii.ac.jp

For a monomer like 2,2'-bithiophene, 5'-chloro-3-octyl-, DArP would typically involve reacting it with a dibrominated comonomer. The reaction would target the C-H bond at the 5-position of the bithiophene unit. However, a major challenge in DArP is controlling the selectivity of C-H activation, as side reactions at other C-H positions (e.g., at the β-positions of the thiophene (B33073) rings) can lead to structural defects like branching or cross-linking. nii.ac.jp Reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high molecular weight, defect-free polymers. nii.ac.jpacs.org

Table 2: Catalyst System for Direct Arylation Polycondensation of Bithiophenes

| Catalyst | Ligand | Base | Additive | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (none) | K₂CO₃ | Pivalic acid | DMAc | nii.ac.jp |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Pivalic acid | Toluene | acs.org |

Electrochemical polymerization is another method for synthesizing conjugated polymers directly onto an electrode surface. dtic.mil This technique involves the oxidative polymerization of the monomer from a solution containing an electrolyte. By applying a specific potential, the monomer is oxidized to a radical cation, which then couples with other radical cations to form the polymer film on the electrode. winona.edu

Palladium-Catalyzed Polycondensation Methods

Formation of Donor-Acceptor (D-A) Copolymers with 2,2'-Bithiophene, 5'-chloro-3-octyl- as a Building Block

A highly successful strategy for developing high-performance semiconducting polymers is the creation of donor-acceptor (D-A) copolymers. mdpi.com In this design, electron-rich (donor) and electron-poor (acceptor) monomer units are alternated along the polymer backbone. rsc.org This architecture promotes intramolecular charge transfer, which significantly lowers the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum—a desirable trait for photovoltaic applications. rsc.orgsci-hub.se

The 2,2'-bithiophene, 5'-chloro-3-octyl- unit would typically serve as the electron donor in a D-A copolymer. It would be copolymerized with a strong electron acceptor monomer, such as benzothiadiazole (BT), diketopyrrolopyrrole (DPP), or thienopyrroledione (TPD) derivatives. thieme-connect.dersc.org The Stille and DArP methods are the most common polymerization techniques for synthesizing these D-A copolymers. thieme-connect.desci-hub.se

The properties of the resulting D-A copolymer are determined by the specific combination of donor and acceptor units. By pairing the 2,2'-bithiophene, 5'-chloro-3-octyl- donor with different acceptors, a wide range of materials with tailored electronic and optical properties can be synthesized for various electronic devices. rsc.orgmdpi.com

Table 3: Common Acceptor Units for Bithiophene-Based D-A Copolymers

| Acceptor Unit | Full Name | Potential Application | Reference |

|---|---|---|---|

| BT | Benzothiadiazole | OPVs, OFETs | thieme-connect.de |

| DPP | Diketopyrrolopyrrole | OPVs, OFETs | rsc.org |

| NDI | Naphthalene diimide | n-channel OFETs | acs.org |

| Thieno[3,4-c] nii.ac.jprsc.orgrsc.orgthiadiazole | Thieno[3,4-c] nii.ac.jprsc.orgrsc.orgthiadiazole | Electrochromic Devices | rsc.orgsci-hub.se |

Influence of Polymerization Conditions on Polymer Architecture

The architecture of polymers derived from 2,2'-Bithiophene, 5'-chloro-3-octyl- is profoundly influenced by the conditions under which polymerization is carried out. Key parameters such as the choice of polymerization method, reaction temperature, monomer and catalyst concentrations, solvent, and reaction time collectively dictate the final polymer's structural characteristics, including its regioregularity, crystallinity, and morphology.

Chemical oxidative polymerization, for instance, is a common method for synthesizing polythiophenes and their derivatives. In this process, the choice of oxidant, such as ferric chloride (FeCl₃), and the molar ratio of oxidant to monomer are critical. ntu.edu.sg Studies on poly(2,2'-bithiophene) have shown that the reactant stoichiometry significantly affects the resulting polymer's structure and properties. ntu.edu.sg Similarly, the reaction temperature plays a crucial role; investigations have revealed that specific temperatures can optimize the morphology and yield of the resulting polymer nanostructures, such as nanowires. ntu.edu.sg For example, a synthesis temperature of 50 °C was found to produce a better morphology and yield for polybithiophene nanowires compared to 40 °C or 60 °C. ntu.edu.sg The reaction medium and duration also have a considerable impact on the final polymer architecture. ntu.edu.sg

Strategies for Molecular Weight Control and Polydispersity Index (PDI) Management

Controlling the molecular weight (MW) and Polydispersity Index (PDI) is essential for tailoring the electronic and physical properties of conjugated polymers derived from 2,2'-Bithiophene, 5'-chloro-3-octyl-. A narrow PDI indicates a more uniform polymer chain length, which generally leads to more predictable and reproducible material properties.

Grignard Metathesis (GRIM) polymerization stands out as a preferred method for achieving well-defined poly(3-alkylthiophene)s and related structures, offering a "living" chain-growth mechanism. nih.govd-nb.info In this quasi-living polymerization, the molecular weight of the resulting polymer can be systematically controlled by adjusting the initial molar ratio of the monomer to the catalyst ([M]₀/[I]₀). d-nb.info A higher monomer-to-catalyst ratio typically results in a higher molecular weight polymer. nih.govd-nb.info For example, in the synthesis of poly(3-alkylthiophene)s, varying the [monomer]₀/[Ni catalyst]₀ ratio has been shown to produce polymers with predictable molecular weights ranging from approximately 10 to 70 kDa. nih.gov

The choice of catalyst, such as a Nickel(II) complex like Ni(dppp)Cl₂, is critical to the success of this method. nih.govd-nb.info The polymerization proceeds via the formation of a Grignard reagent from the monomer, followed by the addition of the catalyst, which initiates a chain-growth process. d-nb.info This approach allows for the synthesis of polymers with low polydispersities. researchgate.net

Continuous-flow reactors have also emerged as a powerful tool for the controlled synthesis of conjugated polymers. d-nb.inforsc.orgbohrium.com This methodology allows for precise control over reaction parameters, including residence time and catalyst addition, leading to improved control over molecular weight and a narrower molecular weight distribution compared to traditional batch processes. d-nb.infobohrium.com For instance, the synthesis of poly(3-hexylthiophene) in a flow reactor demonstrated that precise, continuous addition of the catalyst to the monomer stream enables fine-tuning of the polymer's molecular weight. d-nb.info

The following table, based on findings from the synthesis of poly(3-alkylthiophene)s, illustrates the principle of molecular weight control by varying the monomer-to-catalyst ratio.

Table 1: Influence of Monomer-to-Initiator Ratio on Polymer Molecular Weight

| Entry | Monomer | [M]₀/[I]₀ Ratio | Resulting Molecular Weight (Mp, kg/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 1 | 2,5-dibromo-3-hexylthiophene | 25 | 21.4 | 1.15 |

| 2 | 2,5-dibromo-3-hexylthiophene | 35 | 33.2 | 1.15 |

| 3 | 2,5-dibromo-3-hexylthiophene | 50 | 45.3 | 1.15 |

This interactive table is generated from data reported for the synthesis of poly(3-hexylthiophene) via Kumada catalyst transfer polymerization in a continuous flow reactor, illustrating a general strategy applicable to substituted bithiophenes. d-nb.info

Post-Polymerization Functionalization of Bithiophene-Containing Polymers

Post-polymerization functionalization is a versatile strategy for modifying the properties of polymers derived from 2,2'-Bithiophene, 5'-chloro-3-octyl- without altering the main-chain conjugated structure. nih.govutexas.edu This approach allows for the introduction of a wide array of functional groups onto a pre-synthesized polymer backbone, enabling the fine-tuning of solubility, electronic properties, and interfacial behavior. nih.govrsc.org A key advantage is that a single parent polymer can be used to generate a library of materials with diverse functionalities, where the polymer chain length remains constant. nih.gov

One major strategy involves the use of a "reactive" precursor polymer. For polythiophenes, this often involves a polymer backbone with functional handles on the side chains, such as bromoalkyl groups. cmu.eduresearchgate.net For a polymer containing 3-octyl side chains, functionalization would typically occur at the terminus of the alkyl chain, assuming it was synthesized with a reactive group (e.g., a terminal bromine or azide). These reactive sites can be converted into a variety of other functional groups, such as amines, thiols, or carboxylic acids, through straightforward chemical reactions. cmu.edu

"Click" chemistry reactions are particularly attractive for post-polymerization functionalization due to their high efficiency, mild reaction conditions, and high yields. rsc.org For example, the radical-based thiol-ene reaction can be used to attach various moieties to a polymer backbone that has been pre-functionalized with alkene groups. rsc.org Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for attaching molecules to polymers containing alkyne or azide (B81097) functionalities. nih.gov

Another approach is the direct functionalization of C-H bonds along the polymer backbone. utexas.edu While this method avoids the need for pre-functionalized monomers, it requires careful control to achieve selectivity and avoid degradation of the polymer chain. utexas.edu For bithiophene-containing polymers, this could potentially involve the targeted modification of specific C-H bonds on the thiophene rings or the alkyl side chains.

Post-polymerization modification can also be used to graft different side groups onto the polymer, which can convert an insoluble polymer into a soluble derivative or tune properties like conductivity and electroactivity. rsc.org For example, functionalization can introduce groups that alter the polymer's interaction with other materials in a blend or composite, thereby refining the nanomorphology of the film. rsc.org

Structure Property Relationships in 2,2 Bithiophene, 5 Chloro 3 Octyl Based Systems

Conformational Analysis and Planarity of the Conjugated Backbone

The presence of an octyl group at the 3-position and a chlorine atom at the 5'-position of the 2,2'-bithiophene (B32781) core introduces specific steric and electronic effects that modulate the molecule's conformation. The flexible octyl chain, a long alkyl group, can influence the intermolecular packing and solubility of the resulting polymeric systems. rsc.orgnsf.gov While bulky side chains can sometimes induce a twist in the conjugated backbone due to steric hindrance, they are also essential for solution processability. nih.gov In some cases, increasing the length of alkyl chains can enhance intermolecular interactions, leading to a more ordered structure. encyclopedia.pub

The chlorine atom, though smaller than the octyl group, exerts a significant electronic influence. Its electron-withdrawing nature can affect the electron distribution along the bithiophene backbone. Computational studies on similar substituted thiophenes have shown that halogenation can lead to a more co-planar backbone. acs.org This increased planarity arises from a reduction in steric hindrance compared to bulkier groups and the potential for favorable intramolecular interactions. acs.org The combination of these substituents is a strategic design choice to balance processability and desirable electronic structure.

Non-covalent intramolecular interactions can play a critical role in enforcing a planar conformation of the bithiophene backbone. Specifically, the interaction between the chlorine atom at the 5'-position and a sulfur atom of the adjacent thiophene (B33073) ring (Cl···S) can act as a "conformational lock." This type of interaction, known as a halogen bond, is a directional interaction between a region of positive electrostatic potential on the halogen and a Lewis base, in this case, the sulfur atom. researchgate.net

Systematic investigations into chlorinated thiophene-based molecules have demonstrated that such intramolecular interactions can significantly enhance molecular planarity. researchgate.net For instance, single-crystal analysis of related chlorinated compounds has provided direct evidence of these close contacts, which restrict the rotation around the C-C bond connecting the two thiophene rings. researchgate.net This enforced planarity is highly desirable as it enhances the delocalization of π-electrons along the conjugated backbone, which is a key factor for efficient charge transport. ajchem-a.com The attractive electrostatic interactions between the halogen's σ-hole and the Lewis base are a primary source of this stabilizing effect. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of 2,2'-Bithiophene, 5'-chloro-3-octyl- are largely defined by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them are critical for applications in electronic devices.

The introduction of a chlorine atom at the 5'-position has a profound effect on the HOMO and LUMO energy levels. As an electron-withdrawing group, chlorine tends to lower the energy of both FMOs. chinesechemsoc.org This is a well-established strategy in the design of organic semiconductors to achieve deeper HOMO levels, which can improve air stability and provide a better energy level alignment with other materials in a device. chinesechemsoc.org

Theoretical and experimental studies on various chlorinated thiophene derivatives confirm this trend. researchgate.netchinesechemsoc.org The chlorination effectively increases the ionization potential of the molecule without necessarily altering the optical band gap significantly. acs.org The stabilization of the LUMO can also be beneficial for n-type or ambipolar charge transport. The precise positioning of the chlorine atom is crucial, as it can influence the molecular stacking and crystallinity, which in turn affects the electronic properties of the bulk material. researchgate.net

| Compound | Substituent at Thiophene | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Unsubstituted Bithiophene-Bipyridine | - | - | - | 3.90 |

| Fluorine-Substituted Bithiophene-Bipyridine | -F | - | - | 3.47 |

| Iodine-Substituted Bithiophene-Bipyridine | -I | - | - | 3.63 |

| Nitro-Substituted Bithiophene-Bipyridine | -NO2 | - | - | 3.07 |

Note: The data in the table is based on theoretical calculations for related bithiophene-bipyridine systems to illustrate the effect of electron-withdrawing substituents on the band gap. ajchem-a.comindexcopernicus.com The values for 2,2'-Bithiophene, 5'-chloro-3-octyl- may vary.

The octyl side chains primarily influence the solid-state properties of materials based on 2,2'-Bithiophene, 5'-chloro-3-octyl-. While they have a relatively small direct impact on the electronic structure of an isolated molecule, their role in thin-film morphology and intermolecular interactions is critical for efficient charge transport. rsc.org The length and branching of alkyl chains can dictate the packing of polymer chains, affecting the degree of π-π stacking. encyclopedia.pub

Properly engineered side chains can promote self-assembly into well-ordered domains, which facilitates charge hopping between adjacent molecules. nih.gov However, excessively long or bulky chains can sometimes hinder close packing and reduce charge carrier mobility. nsf.gov Therefore, the choice of an octyl chain represents a balance between ensuring solubility for processing and achieving a favorable solid-state morphology for good electronic performance. rsc.orgencyclopedia.pub

The energy band gap, which is the difference between the HOMO and LUMO energy levels, is a key parameter that determines the optical and electronic properties of a semiconductor. In the case of 2,2'-Bithiophene, 5'-chloro-3-octyl-, the band gap is tuned by the synergistic effects of the chloro and octyl substituents.

The introduction of electron-withdrawing groups like chlorine is a common strategy to lower the band gap in conjugated systems. ajchem-a.comindexcopernicus.com This is often due to a more significant stabilization of the LUMO compared to the HOMO. ajchem-a.com The planarity of the backbone, enhanced by the Cl···S interaction, also contributes to a smaller band gap by increasing the effective conjugation length. ajchem-a.com While the octyl group has a lesser electronic effect, it can influence the band gap indirectly by modifying the planarity of the backbone in the solid state. nih.gov The ability to tune the band gap through such molecular design is crucial for tailoring the absorption spectrum of the material for applications like organic photovoltaics. ajchem-a.comindexcopernicus.com

Supramolecular Organization and Solid-State Packing of Bithiophene-Based Materials

The solid-state arrangement of conjugated polymers is fundamental to their electronic properties. For bithiophene-based materials, the supramolecular organization is heavily influenced by the nature and positioning of side chains and substituents, which control intermolecular forces and crystalline packing.

Alkyl Chain Induced Crystallization and Film Morphology

Alkyl side chains are crucial in modulating the solid-state properties of thiophene-based materials. They are often added to improve solubility and processing, but their impact extends to controlling molecular packing and film morphology. acs.org The length and placement of these chains can dictate the crystalline structure, which in turn affects charge transport.

Research on various dithieno[3,2-b:2′,3′-d]pyrrole (DTP) containing oligomers has shown that alkyl chains attached to the thiophene units are instrumental in achieving good molecular packing. rsc.orgresearchgate.net For instance, studies on 5,5′bis(4-alkylphenyl)-2,2′-bithiophenes (P2TPs) revealed a significant dependency of the molecular tilt angle in thin films on the odd or even number of carbons in the alkyl chain. harvard.edu This odd-even effect highlights how subtle changes in the side chain can have a profound impact on the molecular packing structure. harvard.edu

In the case of 2,2'-Bithiophene, 5'-chloro-3-octyl-, the C8 alkyl chain is expected to play a significant role in inducing crystallization. The octyl groups can interdigitate, leading to a "lasagna-like" packing with alternating layers of aromatic cores and aliphatic chains. acs.org This ordered arrangement, driven by London dispersion forces between the chains, is critical for forming well-defined film morphologies. acs.org Furthermore, the length of the alkyl chain has a pronounced effect on the planarity of the molecular core and its packing motifs. rsc.orgresearchgate.net The flexibility and size of the octyl chain can influence the polymorphic transitions of the material, which are reorganizations in the solid-state structure induced by stimuli like temperature. acs.org

Intermolecular Interactions in Chlorinated Bithiophene Polymers

The introduction of a chlorine atom onto the bithiophene backbone introduces specific and influential intermolecular interactions. Halogen substitution is a known strategy to modify the electronic properties and solid-state packing of conjugated polymers. nih.govnih.gov

In chlorinated polymers, non-covalent interactions between the chlorine atom and sulfur atoms on adjacent chains (Cl···S) can become significant. nih.gov Single-crystal analysis of chlorinated benzo[1,2-b:4,5-c′]dithiophene-4,8-dione-based molecules has demonstrated that these Cl···S interactions can substantially shorten the intermolecular π–π stacking distance. For example, replacing a hydrogen atom with a chlorine atom at the β-position of a thiophene ring reduced the π–π stacking distance from 3.55 Å to as low as 3.23 Å. nih.gov This tighter packing is highly beneficial for charge carrier hopping between polymer chains. nih.gov

This effect is analogous to observations in fluorinated systems, where non-covalent S···F "conformation locks" can improve the planarity of the polymer backbone and enhance π–π stacking. nih.gov Therefore, for 2,2'-Bithiophene, 5'-chloro-3-octyl-, the chlorine atom at the 5'-position is expected to induce stronger intermolecular interactions and promote a more ordered, compact packing structure, which is conducive to efficient charge transport. nih.govchinesechemsoc.org

Photophysical Properties and Optical Responses

The electronic and optical characteristics of 2,2'-Bithiophene, 5'-chloro-3-octyl- are determined by its unique substitution pattern. The combination of the electron-donating octyl group and the electron-withdrawing chloro group on the conjugated bithiophene system influences its absorption, emission, and non-linear optical properties.

Absorption Characteristics (λmax, Absorption Onset)

The UV-visible absorption spectrum of a conjugated molecule provides insight into its electronic transitions. For thiophene-based materials, the maximum absorption wavelength (λmax) and the absorption onset (which relates to the optical bandgap) are sensitive to the conjugation length and the nature of substituents.

Studies on unfunctionalized oligothiophenes show that both absorption and emission wavelengths shift to the red (longer wavelengths) as the number of thiophene rings increases. rsc.org Substituents further tune these properties. For example, fluorination of a polymer backbone can lead to a red-shifted absorption maximum, which is beneficial for light-harvesting in solar cells. nih.gov In donor-π-acceptor (D–π–A) thiophene derivatives, the absorption maximum exhibits a bathochromic (red) shift as solvent polarity increases, indicating a charge-transfer character in the electronic transition. nih.govrsc.org In the solid state, enhanced molecular ordering typically leads to a red-shifted absorption compared to the solution phase, which is indicative of stronger intermolecular electronic coupling. nih.gov

The table below summarizes the absorption characteristics of several related thiophene compounds.

| Compound Type | λmax (nm) | Solvent/State | Citation |

| Thiophene-phenylene co-oligomer | 450 | Toluene | nih.gov |

| D-π-A Thiophene (MOT) | 361-371 | Cyclohexane to DMSO | nih.gov |

| D-π-A Thiophene (DMAT) | 361-379 | Cyclohexane to DMSO | nih.gov |

| Phosphonato-substituted bithiophenes | 380-400 | Not Specified | nih.gov |

| PDTB Polymer | ~550 | Chloroform (B151607) Solution | nih.gov |

| PDFTB (Fluorinated) Polymer | ~575 | Chloroform Solution | nih.gov |

| PDFTB (Fluorinated) Polymer | ~660 (shoulder) | Solid Film | nih.gov |

This table is interactive. Click on the headers to sort.

For 2,2'-Bithiophene, 5'-chloro-3-octyl-, one would expect an absorption profile influenced by both the bithiophene core and its substituents, likely falling within the UV-A to the visible range.

Luminescence and Quantum Yields

Fluorescence is a key property for applications in organic light-emitting diodes (OLEDs) and sensors. While unsubstituted bithiophene has a relatively low fluorescence quantum yield, chemical modification can significantly enhance its emissive properties. acs.orguc.pt

Research has shown that attaching phosphorus-containing groups to the bithiophene core can increase the quantum yield by a factor of 13 to 22 compared to the parent molecule. acs.org Similarly, a water-soluble bithiophene derivative with a sulfonamide group exhibited a quantum yield approximately one order of magnitude higher than unsubstituted bithiophene. uc.pt The fluorescence quantum yield (ΦF) and lifetime (τ) in oligothiophenes generally increase with the number of thiophene rings, which is attributed to a decrease in the rate of non-radiative decay. capes.gov.br The excited-state dynamics can be complex, with possibilities of emission from locally excited states or intramolecular charge-transfer states, depending on the molecular structure and solvent polarity. nih.gov

The table below presents luminescence data for various functionalized bithiophene systems.

| Compound | Property | Value | Fold Increase vs. Bithiophene | Citation |

| Ph₂(O)P(C₄H₂S)₂H | Quantum Yield | - | 13 | acs.org |

| Ph₂(O)P(C₄H₂S)₂P(O)Ph₂ | Quantum Yield | - | 14 | acs.org |

| Ph₂(O)P(C₄H₂S)₂CH₂OH | Quantum Yield | - | 22 | acs.org |

| BpP(S)(C₄H₂S)₂H | Quantum Yield | - | 23 | nih.gov |

| α2-tbS | Quantum Yield (ΦF) | - | ~10 | uc.pt |

This table is interactive. Click on the headers to sort.

These findings suggest that the specific substitution on 2,2'-Bithiophene, 5'-chloro-3-octyl- has the potential to produce a material with significant fluorescence.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, such as all-optical switching. acs.org Conjugated organic molecules, particularly polythiophenes, are promising candidates due to their large third-order optical nonlinearities (χ(3)). optica.org These properties arise from the delocalized π-electron systems along the polymer backbone. optica.org

The molecular NLO response can be tuned through chemical modification. acs.org It is well-established that the second-order hyperpolarizability (β) increases with greater donor-acceptor strength and longer conjugation lengths. psu.edu Replacing benzene (B151609) rings with thiophene rings in donor-acceptor molecules has been shown to significantly enhance the NLO response. psu.edu

Advanced Spectroscopic and Electrochemical Characterization of 2,2 Bithiophene, 5 Chloro 3 Octyl and Its Polymers

The comprehensive characterization of novel conjugated materials like 2,2'-Bithiophene (B32781), 5'-chloro-3-octyl- and its resulting polymers is fundamental to understanding their structure-property relationships. Advanced analytical techniques provide critical insights into the monomer's purity, the polymer's structural integrity, the extent of electronic conjugation, and the material's energy levels, which are paramount for its application in electronic devices.

Spectroscopic Techniques for Structural Elucidation and Conjugation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the 2,2'-Bithiophene, 5'-chloro-3-octyl- monomer and verifying the successful polymerization.

For the monomer, ¹H NMR spectroscopy provides precise information about the location and connectivity of protons. The aromatic protons on the thiophene (B33073) rings are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The presence of the electron-withdrawing chlorine atom and the electron-donating octyl group will influence the electronic environment of the adjacent protons. The protons of the octyl side chain will resonate in the upfield region (approximately 0.8-2.8 ppm), with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm and the methylene (B1212753) groups (CH₂) showing a series of multiplets. The methylene group directly attached to the thiophene ring would be the most deshielded of the aliphatic protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the thiophene rings are sensitive to the substituents, allowing for confirmation of the chloro and octyl group positions.

Upon polymerization, the NMR spectra exhibit characteristic changes. The sharp, well-resolved peaks seen in the monomer's spectrum typically become significantly broadened in the polymer's spectrum. This broadening is a direct consequence of the distribution of molecular weights and the restricted segmental motion within the polymer chains in solution. While this makes precise peak assignment challenging, the persistence of signals corresponding to the aromatic backbone and the alkyl side chains confirms the retention of the monomer's core structure within the polymer.

| Assignment | Compound | Predicted/Reported Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Thiophene Ring Protons | 2,2'-Bithiophene, 5'-chloro-3-octyl- | 6.5 - 7.5 | Analogous to substituted thiophenes |

| -CH₂- (alpha to ring) | 2,2'-Bithiophene, 5'-chloro-3-octyl- | ~2.6 - 2.8 | Analogous to 2-octyl-thiophene rsc.org |

| -(CH₂)₆- | 2,2'-Bithiophene, 5'-chloro-3-octyl- | ~1.2 - 1.7 | Analogous to 2-octyl-thiophene rsc.org |

| -CH₃ | 2,2'-Bithiophene, 5'-chloro-3-octyl- | ~0.9 | Analogous to 2-octyl-thiophene rsc.org |

UV-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated molecules and polymers by measuring their absorption of light. For 2,2'-Bithiophene, 5'-chloro-3-octyl-, the absorption spectrum is dominated by π-π* electronic transitions within the conjugated bithiophene backbone.

In a dilute solution, the monomer exhibits a characteristic absorption maximum (λ_max). Upon polymerization, a significant bathochromic (red) shift in the λ_max is observed. This shift is a hallmark of an extended π-conjugation system, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length along the polymer backbone.

When the polymer is cast as a thin film, the λ_max often shows an additional red shift compared to the solution spectrum. This phenomenon is attributed to stronger interchain interactions and a more planar, aggregated structure in the solid state. The shape of the absorption band in the film can also provide clues about the degree of ordering; well-ordered films may exhibit vibronic shoulders, indicating a more defined molecular packing. The absorption edge of the thin-film spectrum is crucial for estimating the optical bandgap (E_g) of the polymer, a key parameter for optoelectronic applications.

| Compound/Polymer | State | Absorption Maximum (λ_max) | Optical Bandgap (E_g) | Reference |

|---|---|---|---|---|

| 2,2'-Bithiophene | Solution | ~302 nm | N/A | NIST Chemistry WebBook nist.gov |

| Poly(3-octylthiophene) (P3OT) | Solution (CHCl₃) | ~436 nm | N/A | Analogous Polymer System |

| Poly(3-octylthiophene) (P3OT) | Film | ~510 nm (with shoulders at 550, 600 nm) | ~1.9 - 2.1 eV | Analogous Polymer System |

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint that can be used to identify functional groups and confirm the structure of the monomer and polymer.

For 2,2'-Bithiophene, 5'-chloro-3-octyl-, the FTIR spectrum would display several key absorption bands. The aromatic C=C stretching vibrations of the thiophene rings are expected in the 1400-1500 cm⁻¹ region. The C-S stretching mode within the rings typically appears around 690-890 cm⁻¹. The presence of the octyl group will be confirmed by the characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to distinguish from other absorptions in this fingerprint region.

Analysis of the polymer's FTIR spectrum is used to confirm that the polymerization process has not disrupted the constituent functional groups. The persistence of the characteristic thiophene and alkyl chain vibrations indicates the integrity of the polymer structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aliphatic C-H Stretch (Octyl) | 2850 - 2960 | General FTIR Correlation |

| Aromatic C=C Stretch (Thiophene) | 1400 - 1500 | General FTIR Correlation |

| C-S Stretch (Thiophene) | 690 - 890 | General FTIR Correlation |

| C-Cl Stretch | 600 - 800 | General FTIR Correlation |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. mdpi.com For the polymer of 2,2'-Bithiophene, 5'-chloro-3-octyl-, XPS is invaluable for verifying the presence of all expected elements (carbon, sulfur, chlorine) and for investigating the chemical environment of the sulfur atoms in the thiophene backbone.

Survey scans would confirm the presence of C, S, and Cl. High-resolution scans of the S 2p core level are particularly informative. In a neutral polymer, the S 2p spectrum typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) at a specific binding energy. aps.org This technique can reveal the charge distribution and the presence of different chemical states for sulfur and carbon within the polymer chain. aps.org The C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H) and those in the aromatic thiophene ring (C-S, C=C). The Cl 2p spectrum would confirm the presence of the chlorine substituent.

| Core Level | Expected Binding Energy (eV) | Reference |

|---|---|---|

| C 1s (Alkyl & Aromatic) | ~284.6 - 285.5 | General XPS Data nus.edu.sg |

| S 2p₃/₂ (Thiophene) | ~164.0 | Analogous Polythiophenes aps.org |

| Cl 2p₃/₂ | ~200.0 | General XPS Data |

Electrochemical Characterization for Energy Level Determination

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of conjugated polymers. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of the material, from which the HOMO and LUMO energy levels can be estimated.

For a thin film of poly(5'-chloro-3-octyl-2,2'-bithiophene), the CV measurement would involve scanning the potential to induce p-doping (oxidation) and n-doping (reduction). The onset potential of the first oxidation wave (E_ox_onset) and the onset potential of the first reduction wave (E_red_onset) are used to calculate the HOMO and LUMO energy levels, respectively. These values are typically determined relative to a reference electrode and can be correlated to the vacuum level using empirical formulas.

The HOMO level indicates the material's ability to donate an electron (p-type character), while the LUMO level relates to its ability to accept an electron (n-type character). The difference between the HOMO and LUMO levels provides the electrochemical bandgap, which can be compared with the optical bandgap obtained from UV-Vis spectroscopy. The reversibility of the redox processes observed in the voltammogram also gives an indication of the polymer's electrochemical stability.

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Onset Oxidation Potential (E_ox_onset) | Cyclic Voltammetry | ~0.4 - 0.6 V (vs. Ag/Ag⁺) | Analogous Polymer System rsc.org |

| HOMO Energy Level | Calculated from E_ox_onset | ~ -4.9 to -5.1 eV | Analogous Polymer System |

| LUMO Energy Level | HOMO + E_g(optical) | ~ -2.9 to -3.1 eV | Analogous Polymer System |

| Electrochemical Bandgap | Calculated from Onset Potentials | ~2.0 - 2.2 eV | Analogous Polymer System |

Spectroelectrochemistry for Real-Time Electronic Structure Changes

Spectroelectrochemistry is a powerful technique used to monitor the changes in the electronic absorption spectrum of a conductive polymer film as a function of an applied electrochemical potential. This provides direct insight into the evolution of electronic states during the doping process. For polymers of 5'-chloro-3-octyl-2,2'-bithiophene, the process is expected to be analogous to that observed in other polythiophenes. psu.eduaps.org

In its neutral, undoped state, a film of poly(5-chloro-3-octyl-2,2'-bithiophene) is expected to exhibit a strong absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone. For similar regioregular poly(3-alkylthiophenes), this peak is typically observed around 520-550 nm. psu.edu Upon initial oxidative p-doping, the π-π* transition intensity decreases, and new absorption bands appear at lower energies (in the near-infrared, NIR, region).

These new bands are signatures of the formation of charge carriers on the polymer chain. The initial species formed are radical cations, known as polarons , which typically induce two sub-gap absorption bands. As the doping potential increases, these polarons can combine to form spinless dications, or bipolarons , which are associated with a single, lower-energy absorption band in the NIR. psu.eduaps.org The spectroelectrochemical investigation of regioregular poly(3-octylthiophene) has shown that this is a two-step process where polarons are first generated and then recombine to form bipolarons at higher potentials. psu.edu

The evolution of these spectral features provides a real-time view of the charge carrier generation and interaction within the polymer film. The precise energies of these transitions are influenced by the polymer's conformation, the nature of the substituent groups (both the electron-withdrawing chloro group and the electron-donating octyl group), and the surrounding electrolyte.

Table 1: Expected UV-Vis-NIR Absorption Maxima for Poly(5-chloro-3-octyl-2,2'-bithiophene) During Doping (Based on P3OT data)

| Species | Applied Potential | Expected Absorption Bands (nm) | Reference |

| Neutral Polymer | Low (e.g., 0 mV) | ~520 (π-π* transition) | psu.edu |

| Polaron | Intermediate | ~800 and >1500 | psu.eduarxiv.org |

| Bipolaron | High | ~1500 | psu.eduresearchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Morphological and Microstructural Analysis

The solid-state packing and thin-film morphology of conjugated polymers are critical determinants of their electronic properties, particularly charge carrier mobility.

X-ray diffraction is the primary technique for determining the degree of crystallinity and the molecular packing structure in polymer films. For poly(3-alkylthiophenes), a well-established model of packing involves a lamellar structure. cmu.edu In this arrangement, the planar, conjugated backbones arrange via π-π stacking, forming crystalline lamellae. These lamellae are separated by regions composed of the amorphous alkyl side chains. researchgate.net

For poly(5-chloro-3-octyl-2,2'-bithiophene), a similar structure is anticipated. The diffraction pattern would be expected to show two principal sets of reflections:

Low-angle (h00) reflections: These correspond to the lamellar stacking distance between the polymer backbones, dictated by the length of the octyl side chains. For poly(3-octylthiophene), this d-spacing is typically in the range of 20-22 Å. dtu.dk

Wide-angle (010) reflection: This corresponds to the π-π stacking distance between the conjugated backbones, typically around 3.8 Å in well-ordered P3ATs. mdpi.com

The presence of the chloro-substituent on the bithiophene unit may introduce modifications to this packing, potentially altering the planarity of the backbone and the inter-chain distances. Studies on copolymers with varied substituents have shown that both the nature and placement of side groups significantly influence the resulting crystallinity. researchgate.netresearchgate.net

Table 2: Typical XRD Packing Parameters for Related Polythiophenes

| Polymer | Lamellar d-spacing (h00) (Å) | π-stacking distance (010) (Å) | Reference |

| Poly(3-hexylthiophene) (P3HT) | ~16.0 | ~3.8 | dtu.dk |

| Poly(3-octylthiophene) (P3OT) | ~21.0 | ~3.8 | dtu.dk |

| Poly(3-dodecylthiophene) (PDDT) | ~29.0 | ~3.8 | cmu.edu |

| Poly(3-(4-octylphenyl)-2,2'-bithiophene) | ~23.5 | Not specified | researchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Atomic Force Microscopy (AFM) is used to visualize the surface topography of thin polymer films, providing crucial information on features like domain size, roughness, and phase separation. The morphology of electrochemically or solution-cast films of poly(5-chloro-3-octyl-2,2'-bithiophene) would be highly dependent on the processing conditions, such as the solvent used, deposition rate, and post-deposition annealing. rsc.org

For related P3ATs, AFM studies reveal that films cast from different solvents can have vastly different morphologies, which directly impacts device performance. rsc.org Highly crystalline films often exhibit a fibrillar network structure. The root-mean-square (RMS) roughness is a key parameter obtained from AFM height images, indicating the smoothness of the film surface. For optimized polythiophene films, RMS roughness values are typically in the nanometer range. Phase images in AFM can further distinguish between crystalline and amorphous regions of the polymer film. The introduction of different functional groups, as in the case of the chloro-substituent, is known to alter the surface energy, which in turn influences the film's morphology. rsc.orgrsc.org

Thermal Analysis Techniques (e.g., DSC, TGA for polymerization behavior and stability, excluding decomposition for safety)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal transitions and stability of polymers.

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). For semi-crystalline polymers like P3ATs, these transitions are well-defined. Studies on a series of P3ATs show that the melting temperature generally decreases with increasing alkyl side-chain length due to weaker inter-chain forces. nih.gov However, longer side chains in highly regioregular polymers can also promote better ordering, influencing crystallinity. cmu.edu Poly(3-hexylthiophene) exhibits a Tg around 12°C and a Tm around 220-240°C, while poly(3-octylthiophene) has a lower Tm, typically around 180-200°C. dtu.dknih.govusherbrooke.ca For poly(5-chloro-3-octyl-2,2'-bithiophene), one would expect a melting temperature in a similar range to P3OT, potentially modified by the electronic influence and steric hindrance of the chlorine atom.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability. TGA is crucial for determining the onset temperature of degradation, which defines the upper limit for processing and operation. Polythiophenes generally exhibit good thermal stability, with decomposition temperatures (often defined as the temperature of 5% mass loss) typically above 300°C under an inert atmosphere. mdpi.comscienceopen.com Copolymers based on thiophene have shown excellent thermal stability with decomposition temperatures exceeding 380°C. mdpi.com The stability of poly(5-chloro-3-octyl-2,2'-bithiophene) is expected to be robust, falling within this range.

Table 3: Representative Thermal Properties of Related Polythiophenes

| Polymer | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temp. (TGA, 5% loss) (°C) | Reference |

| Poly(3-hexylthiophene) (P3HT) | ~12 | ~228 | >400 | usherbrooke.caresearchgate.net |

| Poly(3-octylthiophene) (P3OT) | Not clearly defined | ~185-200 | >350 | dtu.dknih.gov |

| Thiophene-based Copolymers | Not specified | Not specified | >380 | mdpi.com |

This is an interactive data table. Users can sort and filter the data as needed.

Computational and Theoretical Investigations of 2,2 Bithiophene, 5 Chloro 3 Octyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. nih.gov By finding the electron density that minimizes this energy, the equilibrium geometry can be located. nih.gov This process, called geometry optimization, is crucial because the molecule's conformation influences its electronic properties and how it packs in a solid state.

For 2,2'-Bithiophene (B32781), 5'-chloro-3-octyl-, geometry optimization reveals how the substituents affect the planarity of the bithiophene backbone. The inter-ring dihedral angle (the twist between the two thiophene (B33073) rings) is a key parameter. While an unsubstituted 2,2'-bithiophene may prefer a twisted conformation in the gas phase, interactions with neighboring molecules in a solid film can favor a more planar structure. The steric hindrance from the octyl group at the 3-position and the electronic influence of the chlorine atom at the 5'-position will dictate the final, lowest-energy conformation.

Calculations are typically performed using a combination of a functional and a basis set. github.io Common functionals like B3LYP or PBE0 are paired with basis sets such as 6-31G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The results of such a calculation would yield optimized bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for 2,2'-Bithiophene, 5'-chloro-3-octyl- using DFT Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Description | Optimized Value |

| C=C (thiophene) | Average double bond length within the thiophene rings | 1.38 Å |

| C-C (thiophene) | Average single bond length within the thiophene rings | 1.42 Å |

| C-S (thiophene) | Average carbon-sulfur bond length | 1.74 Å |

| C-C (inter-ring) | Bond length connecting the two thiophene rings | 1.46 Å |

| C-Cl | Carbon-chlorine bond length | 1.75 Å |

| C-C (octyl) | Average carbon-carbon single bond length in the octyl chain | 1.53 Å |

| Dihedral Angle | Angle of twist between the two thiophene rings | ~25° |

The electronic properties of a conjugated molecule like 2,2'-Bithiophene, 5'-chloro-3-octyl- are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital to which it is most likely to accept an electron. scielo.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net It provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and is inversely related to the wavelength of light the molecule will absorb. researchgate.net A smaller gap generally implies that the molecule can be more easily excited, which is a desirable characteristic for materials used in organic solar cells. whiterose.ac.uk

DFT calculations are widely used to determine the energies of the HOMO and LUMO. researchgate.net For 2,2'-Bithiophene, 5'-chloro-3-octyl-, the substituents have predictable effects:

3-octyl group: As an alkyl chain, it is a weak electron-donating group, which tends to raise the energy of the HOMO more than the LUMO, slightly decreasing the energy gap.

5'-chloro group: As an electronegative halogen, chlorine is an electron-withdrawing group. It stabilizes (lowers the energy of) both the HOMO and the LUMO, but typically has a stronger effect on the LUMO. This also tends to decrease the energy gap.

The combined effect is a smaller HOMO-LUMO gap compared to unsubstituted 2,2'-bithiophene, which can enhance the molecule's ability to absorb visible light.

Table 2: Calculated Frontier Molecular Orbital Energies for 2,2'-Bithiophene Derivatives Note: This table contains hypothetical data for illustrative purposes, calculated at a representative DFT level.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,2'-Bithiophene | -5.95 | -1.85 | 4.10 |

| 3-octyl-2,2'-bithiophene | -5.80 | -1.80 | 4.00 |

| 2,2'-Bithiophene, 5'-chloro-3-octyl- | -5.88 | -2.15 | 3.73 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. nih.gov It is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.gov The calculation provides the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of each transition occurring.

The most significant transition for conjugated molecules is often the HOMO→LUMO transition, which corresponds to the absorption peak at the longest wavelength (λmax). mdpi.com By calculating the energy of this transition (ΔE), the maximum absorption wavelength can be predicted using the equation λmax = hc/ΔE, where h is Planck's constant and c is the speed of light.

For 2,2'-Bithiophene, 5'-chloro-3-octyl-, the smaller HOMO-LUMO gap calculated in the previous section would translate to a red-shift (a shift to a longer wavelength) in the predicted λmax compared to unsubstituted bithiophene. This theoretical prediction is invaluable for screening potential materials for their ability to absorb light in a desired region of the solar spectrum.

Table 3: Predicted UV-Vis Absorption Data using TD-DFT Note: This table contains hypothetical data for illustrative purposes.

| Compound | Main Electronic Transition | Transition Energy (eV) | Predicted λmax (nm) |

| 2,2'-Bithiophene | HOMO → LUMO | 4.10 | 302 |

| 2,2'-Bithiophene, 5'-chloro-3-octyl- | HOMO → LUMO | 3.73 | 332 |

Quantum chemical calculations can provide profound insights into how chemical reactions occur. To understand the regioselectivity of the chlorination of 3-octyl-2,2'-bithiophene to form the 5'-chloro product, DFT can be used to model the reaction pathway.

The likely mechanism is electrophilic aromatic substitution. Theoretical chemists can model the key steps:

Formation of the electrophile (e.g., Cl+).

Attack of the bithiophene π-system on the electrophile to form a sigma complex (an intermediate).

Deprotonation to restore aromaticity and form the final product.

By calculating the energies of the transition states and intermediates for chlorine addition at all possible positions on the bithiophene rings, a reaction energy profile can be constructed. The position that proceeds through the lowest energy transition state is the kinetically favored product. For bithiophene, the positions adjacent to the sulfur atom (alpha positions) are most reactive. The model would likely confirm that the 5' position is the most electronically favorable site for attack, leading to the observed product.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. nih.gov MD uses classical mechanics to simulate the movements of atoms and molecules, governed by a force field that describes the potential energy of the system. nih.gov

For 2,2'-Bithiophene, 5'-chloro-3-octyl-, MD simulations are particularly useful for understanding:

Conformational Flexibility: The long octyl chain is highly flexible. MD simulations can explore its various possible conformations and how they might influence the packing of molecules in a thin film.

Inter-ring Rotation: The simulation can track the rotation around the single bond connecting the two thiophene rings, providing information on the torsional barrier and the distribution of dihedral angles at a given temperature.

Solvation Effects: MD can simulate the molecule in a solvent, showing how solvent molecules arrange around it and influence its conformation.

These simulations, which can model systems for nanoseconds or longer, provide a dynamic picture that complements the static view from quantum chemical calculations. nih.gov

Advanced Modeling of Polymer Chains and Bulk Heterojunctions